molecular formula C8H6BrNO B2784011 3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol CAS No. 111770-82-2

3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol

Cat. No. B2784011
Key on ui cas rn: 111770-82-2
M. Wt: 212.046
InChI Key: HDNAKCCUGDNOSZ-UHFFFAOYSA-N
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Patent
US04937251

Procedure details

Copper (I) iodide (10 mg) was added to a solution of 2,5-dibromopyridine (4.74 g), propargyl alcohol (1.34 g) and BTPC (75 mg) in diethylamine (50 ml) and the mixture stirred overnight (18 h), under nitrogen. The solution was evaporated in vacuo and the residue treated with 8% sodium bicarbonate (50 ml) and partitioned with dichloromethane (3×50 ml). The combined extracts were dried and evaporated and the residual semi-solid purified by FCC. Eluting with ether afforded the title compound (3.43 g) as fawn crystals m.p. 121°-122°.
Quantity
4.74 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Copper (I) iodide
Quantity
10 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[CH2:9]([OH:12])[C:10]#[CH:11]>C(NCC)C.[Cu]I>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([C:11]#[C:10][CH2:9][OH:12])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
4.74 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
1.34 g
Type
reactant
Smiles
C(C#C)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)NCC
Name
Copper (I) iodide
Quantity
10 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred overnight (18 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated in vacuo
ADDITION
Type
ADDITION
Details
the residue treated with 8% sodium bicarbonate (50 ml)
CUSTOM
Type
CUSTOM
Details
partitioned with dichloromethane (3×50 ml)
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residual semi-solid purified by FCC
WASH
Type
WASH
Details
Eluting with ether

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C#CCO
Measurements
Type Value Analysis
AMOUNT: MASS 3.43 g
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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